

In-Depth Technical Guide to 2-Isopropylisonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isopropylisonicotinic acid**

Cat. No.: **B065470**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of **2-Isopropylisonicotinic acid**. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Compound Properties

2-Isopropylisonicotinic acid, also known by its systematic name 2-(1-methylethyl)-4-pyridinecarboxylic acid, is a substituted pyridinecarboxylic acid. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Weight	165.19 g/mol	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
CAS Number	191535-55-4	[1]
Canonical SMILES	CC(C)c1cc(ccn1)C(=O)O	
Purity Specification	≥ 95% (Commercially available)	

Physicochemical Characteristics

Detailed experimental data on the physicochemical properties of **2-Isopropylisonicotinic acid**, such as melting point, boiling point, and solubility, are not readily available in the surveyed literature. For reference, the parent compound, isonicotinic acid, has a melting point of 315-319 °C and a solubility in water of 6 g/L.[2] The introduction of the isopropyl group is expected to alter these properties, likely lowering the melting point and decreasing water solubility due to the increased nonpolar character.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **2-Isopropylisonicotinic acid** is not explicitly described in readily accessible scientific literature. However, general methods for the synthesis of substituted pyridine carboxylic acids can be adapted. One plausible synthetic route is the oxidation of a corresponding alkyl-substituted pyridine precursor.

Below is a generalized workflow for the synthesis of a pyridine carboxylic acid from an alkylpyridine, which could be adapted for **2-Isopropylisonicotinic acid**.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **2-Isopropylisonicotinic acid**.

Note: This represents a potential synthetic strategy. The specific reaction conditions, such as the choice of oxidizing agent, temperature, reaction time, and purification method, would require experimental optimization.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for **2-Isopropylisonicotinic acid** has been identified in the reviewed literature. For researchers planning to synthesize or work with this

compound, the following predicted spectral characteristics can be a useful reference for characterization.

Expected ^1H NMR Spectral Features:

- Aromatic protons on the pyridine ring.
- A septet for the methine proton of the isopropyl group.
- A doublet for the methyl protons of the isopropyl group.
- A broad singlet for the carboxylic acid proton.

Expected ^{13}C NMR Spectral Features:

- Signals for the carbon atoms of the pyridine ring.
- A signal for the carboxylic acid carbon.
- Signals for the methine and methyl carbons of the isopropyl group.

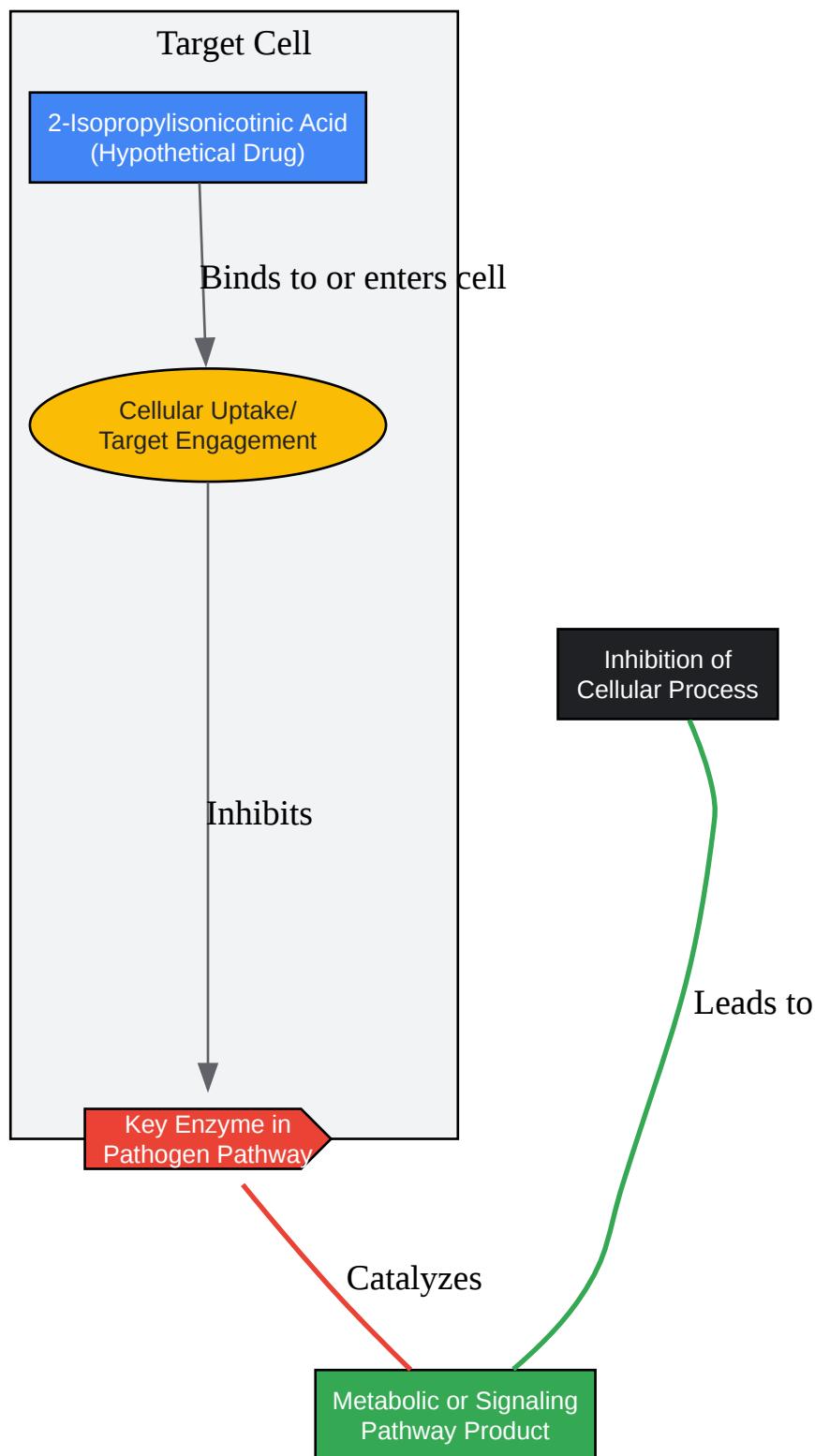
Expected IR Spectral Features:

- A broad O-H stretch from the carboxylic acid.
- A C=O stretch from the carboxylic acid.
- C-H stretches from the isopropyl group and the pyridine ring.
- C=C and C=N stretching vibrations from the pyridine ring.

Expected Mass Spectrometry Data:

- A molecular ion peak corresponding to the molecular weight of 165.19.
- Fragmentation patterns characteristic of the loss of the carboxylic acid group and cleavage of the isopropyl group.

Biological Activity and Signaling Pathways


There is currently a lack of specific data in the scientific literature regarding the biological activity and potential signaling pathway interactions of **2-Isopropylisonicotinic acid**.

Isonicotinic acid and its derivatives, however, are known to exhibit a wide range of biological activities. The most notable example is isoniazid, a primary drug used in the treatment of tuberculosis, which is a derivative of isonicotinic acid hydrazide.^[3] Derivatives of isonicotinic acid have also been investigated for their anti-inflammatory and antimicrobial properties.^[3]

The biological effects of isonicotinic acid derivatives are highly dependent on their substitution pattern. The introduction of an isopropyl group at the 2-position of the pyridine ring would significantly influence its steric and electronic properties, and therefore its interaction with biological targets.

Given the absence of direct evidence, any potential biological role of **2-Isopropylisonicotinic acid** is speculative. Future research would be necessary to determine its bioactivity and mechanism of action. A logical starting point for such investigations could involve screening for antimicrobial and anti-inflammatory activities, given the known properties of the parent scaffold.

The diagram below illustrates a generalized signaling pathway for a hypothetical drug that inhibits a key enzyme, a common mechanism for isonicotinic acid derivatives like isoniazid.

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action for **2-Isopropylisonicotinic acid**.

Conclusion

2-Isopropylisonicotinic acid is a readily characterizable molecule with a clear chemical identity. However, there is a significant gap in the publicly available scientific literature regarding its detailed physicochemical properties, a specific and optimized synthesis protocol, and its biological activity. This guide provides the foundational information available and outlines the expected characteristics based on its chemical structure. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound. Researchers in the field of medicinal chemistry are encouraged to explore the synthesis and biological evaluation of this and related compounds, given the proven therapeutic potential of the isonicotinic acid scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl nicotinate (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-propyl-isonicotinic acid ethyl ester | CAS#:1531-17-5 | Chemsoc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Isopropylisonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065470#molecular-weight-of-2-isopropylisonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com